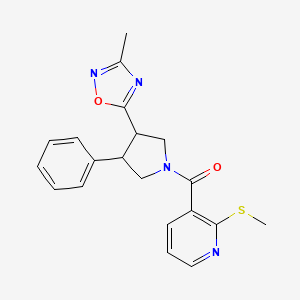![molecular formula C12H17N3O3 B2395615 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006440-59-0](/img/structure/B2395615.png)
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methylpiperidine with a suitable acylating agent to form the corresponding N-acyl derivative. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of similar compounds.
特性
IUPAC Name |
1-methyl-3-(4-methylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-3-5-15(6-4-8)11(16)10-9(12(17)18)7-14(2)13-10/h7-8H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAHPVBAMFIESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2395532.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)
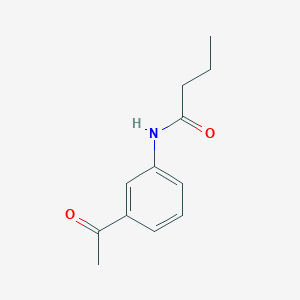
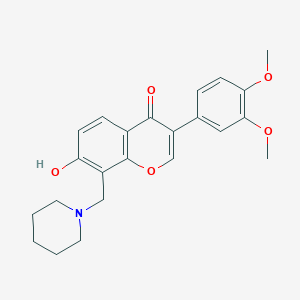
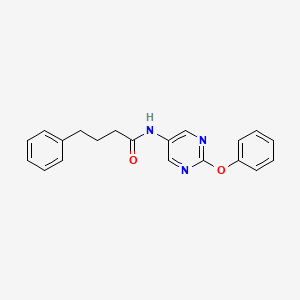
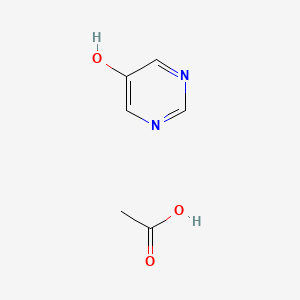
![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
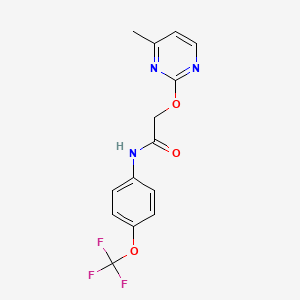
![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)
![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)

